3,5-Difluoro-4-hydroxybenzaldehyde
Overview
Description
3,5-Difluoro-4-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
3,5-Difluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, demonstrating significant in vitro anticancer properties. These fluoro analogues retain the potent cell growth inhibitory properties of their parent compounds, highlighting their potential in cancer treatment research (Lawrence et al., 2003).
Solubility Modelling and Solvent Effect
Research on the solubility of 3,5-dibromo-4-hydroxybenzaldehyde, a closely related compound, in various aqueous solutions has been conducted. This study is crucial for understanding the solubility behavior of similar compounds in different solvents, which is essential for their application in various scientific contexts (Zhu et al., 2020).
Crystal Structure Analysis
Chromatographic Analyses
Studies on chromatographic analyses of chlorinated 4-hydroxybenzaldehydes, including this compound, have contributed to the understanding of their separation and identification, which is crucial for their use in various scientific and industrial applications (Korhonen & Knuutinen, 1984).
Quantum Chemical Insight
Quantum chemical insights into the structure and properties of similar compounds, like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, provide a deeper understanding of the molecular behavior and potential applications in various scientific fields (Mary & James, 2020).
Electrocatalysis Studies
Research on the electrocatalysis of similar compounds, such as 3,4-Dihydroxybenzaldehyde, can inform the development of electrocatalytic applications, potentially in energy conversion and storage technologies (Pariente, Lorenzo, & Abruña, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Difluoro-4-hydroxybenzaldehyde is a chemical compound used in organic synthesis It’s known to be used in the preparation of other compounds, such as (z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5h)-ylidene)methyl)phenylacetate .
Mode of Action
It’s known that the compound can undergo various chemical reactions due to the presence of the aldehyde and hydroxyl groups . These groups can interact with other molecules, leading to changes in their structure and function.
Biochemical Pathways
It’s used as an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical pathways depending on the context of its use.
Result of Action
Its role as an intermediate in organic synthesis suggests that its primary effect may be the formation of other compounds with diverse biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors would need to be carefully controlled when using this compound in a laboratory or industrial setting.
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-hydroxybenzaldehyde is a biochemical that belongs to the group of anticancer agents . It is activated by hydroxyl radicals and inhibits cancer cells . The hydroxyl group on its benzene ring gives it a certain acidity . It can undergo etherification reactions under the action of medium-strong alkalis , and can also undergo oxidation reactions under the action of oxidants to obtain corresponding benzoic acid derivatives .
Cellular Effects
It is known that it inhibits protein synthesis in the cell
Molecular Mechanism
It is known that it inhibits protein synthesis in the cell
Temporal Effects in Laboratory Settings
It is known that it is very stable in phase I metabolic system
Metabolic Pathways
It is known that it can be readily converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA
Properties
IUPAC Name |
3,5-difluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOYTQILPMNZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436529 | |
Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118276-06-5 | |
Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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